molecular formula C8H6F5N B14565202 N-(Pentafluoroethyl)aniline CAS No. 61881-21-8

N-(Pentafluoroethyl)aniline

Cat. No.: B14565202
CAS No.: 61881-21-8
M. Wt: 211.13 g/mol
InChI Key: MFUYKWVWCZSYDN-UHFFFAOYSA-N
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Description

N-(Pentafluoroethyl)aniline is a fluorinated aniline derivative where a pentafluoroethyl (-CF₂CF₃) group is attached to the nitrogen atom of the aniline moiety. This compound belongs to the broader class of perfluoroalkylated anilines, which are characterized by their strong electron-withdrawing substituents and exceptional chemical stability due to the robustness of C-F bonds.

Properties

CAS No.

61881-21-8

Molecular Formula

C8H6F5N

Molecular Weight

211.13 g/mol

IUPAC Name

N-(1,1,2,2,2-pentafluoroethyl)aniline

InChI

InChI=1S/C8H6F5N/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5,14H

InChI Key

MFUYKWVWCZSYDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pentafluoroethyl)aniline typically involves the nucleophilic substitution of a halogenated arene with an amine. One common method is the reaction of pentafluoroethyl iodide with aniline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions: N-(Pentafluoroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(Pentafluoroethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Pentafluoroethyl)aniline involves its interaction with various molecular targets. The presence of the pentafluoroethyl group enhances the compound’s ability to participate in nucleophilic and electrophilic reactions. The fluorine atoms increase the electron-withdrawing capacity, making the compound more reactive towards electrophiles. This property is particularly useful in designing molecules for specific biochemical pathways .

Comparison with Similar Compounds

Structural Analogs

N-(Trifluoromethyl)aniline Derivatives
  • Example : N-[1-(5-methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline () and N-(Pyrimidin-2-yl)aniline ().
  • Comparison :
    • Substituent Position : Unlike N-(Pentafluoroethyl)aniline, these compounds feature trifluoromethyl (-CF₃) groups either on the aromatic ring or attached to heterocyclic moieties. The pentafluoroethyl group in this compound provides stronger electron-withdrawing effects due to the additional fluorine atoms.
    • Crystallinity : N-(Pyrimidin-2-yl)aniline forms dimers via N–H⋯N hydrogen bonds, whereas perfluoroalkylated anilines like this compound likely exhibit reduced hydrogen-bonding capacity, leading to lower melting points .
Fluorinated Propyl Anilines
  • Example: N-Methyl-N-(2,3,3,3-tetrafluoro-2-(2-nitrophenoxy)propyl)aniline ().
  • Comparison :
    • Synthesis : Prepared via iodonium salt-mediated reactions in acetonitrile (59% yield) , contrasting with the nucleophilic substitution methods used for perfluoroalkylated anilines .
    • Electronic Effects : The tetrafluoropropyl group introduces steric hindrance and moderate electron withdrawal, whereas the pentafluoroethyl group offers greater inductive effects, significantly reducing the basicity of the aniline nitrogen.

Electronic Properties

  • Donor-Acceptor Effects: In N-(2-phenoxyethyl)aniline derivatives (), methoxy or nitro groups on the aromatic ring modulate electron density. In contrast, the pentafluoroethyl group in this compound withdraws electrons uniformly, stabilizing the molecule and making it less reactive toward electrophilic substitution . Computational studies () show that electron-withdrawing substituents lower the energy barrier in catalytic reactions. For example, the pentafluoroethyl group would enhance the electrophilicity of adjacent reaction sites compared to non-fluorinated analogs.

Physical and Chemical Properties

Property This compound (Inferred) N-(Trifluoromethyl)aniline () N-Methyl-N-(2-hydroxyethyl)aniline ()
Molecular Weight ~275 g/mol* 285.33 g/mol 181.23 g/mol
Refractive Index (nD) ~1.45 (similar to Example 41 ) Not reported Not reported
Basicity (pKₐ) Lower (strong EWG) Moderate (ring-substituted CF₃) Higher (hydroxyethyl donor)
Thermal Stability High (C-F bonds) Moderate Moderate

*Estimated based on structural analogs.

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